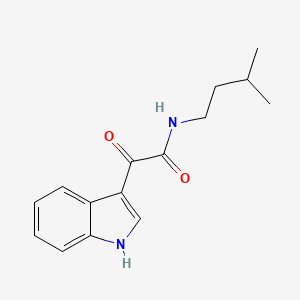

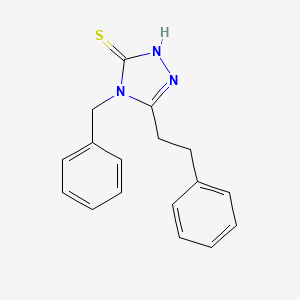

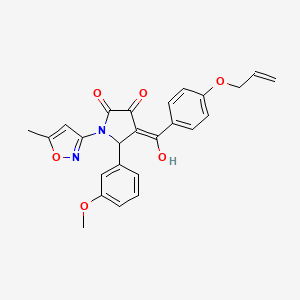

![molecular formula C18H15NO3S B2599790 Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate CAS No. 391229-32-6](/img/structure/B2599790.png)

Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C18H15NO3 . It is also known by other synonyms such as “Methyl 4,5-diphenyl-2-oxazoleacetate”, “methyl (4,5-diphenyloxazol-2-yl)acetate”, and "methyl 2- (4,5-diphenyloxazol-2-yl)acetate" .

Synthesis Analysis

The synthesis of this compound involves several precursors including Methyl 3-chloro… (CAS#:37517-81-0), Benzoin (CAS#:119-53-9), 2-Phenylacetophenone (CAS#:451-40-1), and Methyl cyanoacetate . The synthetic route has been documented in the Journal of Organic Chemistry, 2001, vol. 66, # 20 p. 6595 - 6603 .Molecular Structure Analysis

The molecular structure of this compound consists of an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom, attached to two phenyl groups and a methyl acetate group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 293.31700 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

Synthetic Applications and Molecular Studies

Synthesis of Extended Oxazoles : Research demonstrates the utility of oxazole derivatives as scaffolds for synthetic elaboration. For instance, 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole serves as a useful scaffold for synthetic modification at the 2-methylene position, leading to extended oxazoles with diverse pharmacological potentials, including anti-inflammatory agents like Oxaprozin. The reductive desulfonylation of alkylated products showcases the versatility of oxazole derivatives in organic synthesis (Patil & Luzzio, 2016).

Cyclization Studies : Cyclization reactions of sulfanyl-acetates yield various heterocyclic compounds with potential pharmacological properties. For example, the cyclization of thiosemicarbazides leads to the formation of triazole and thiadiazole derivatives, indicating the applicability of such compounds in generating pharmacologically active molecules (Maliszewska-Guz et al., 2005).

Electrochemical Studies : Oxazole derivatives have been explored for their catalytic activity in electrochemical reactions, such as the electrochemical reduction of CO2. Rhenium tricarbonyl complexes coordinated by oxazole-containing ligands exemplify the role of such compounds in catalyzing environmentally significant reactions (Nganga et al., 2017).

Antioxidative and Anti-inflammatory Properties : Derivatives of oxazoles have been isolated from natural sources, such as red seaweed, demonstrating antioxidative and anti-inflammatory properties. These findings highlight the potential of oxazole derivatives in the development of new therapeutic agents (Makkar & Chakraborty, 2018).

Mechanism of Reaction Studies : The reaction mechanisms involving oxazole derivatives provide insights into their reactivity and potential applications in synthetic chemistry. For example, the study of the reaction of S,S-Diphenyl-S-methoxythiazyne with thiols contributes to understanding the kinetic and mechanistic aspects of reactions involving sulfur-containing compounds (Yoshimura et al., 1991).

Propiedades

IUPAC Name |

methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-21-15(20)12-23-18-19-16(13-8-4-2-5-9-13)17(22-18)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDAYLBMXKESTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

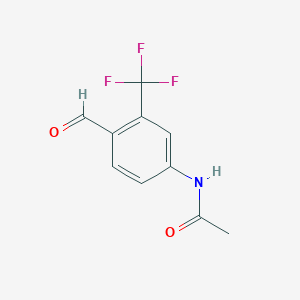

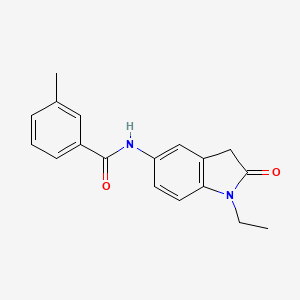

![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2599710.png)

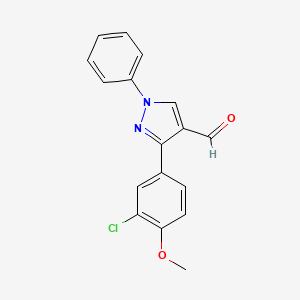

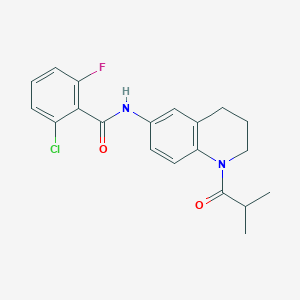

![1-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2599725.png)

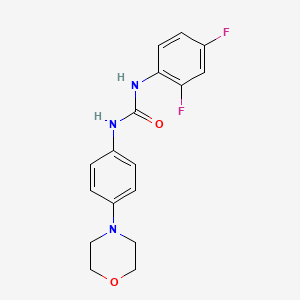

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)

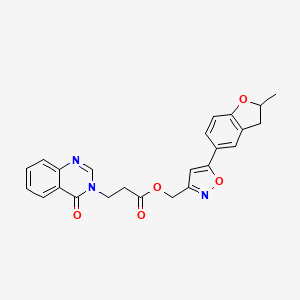

![6-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-propyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2599727.png)